molecular formula C13H11BrN2O2 B4944064 3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide CAS No. 6140-52-9

3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide

Cat. No.: B4944064
CAS No.: 6140-52-9
M. Wt: 307.14 g/mol
InChI Key: LBKFAECMCXHSCO-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a bromophenyl group and a cyclopenta[b]pyrazin-1-ium core. Compounds with such structures are often explored for their potential biological and pharmacological activities.

Preparation Methods

The synthesis of 3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide typically involves cyclization reactions. One common method involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid . This reaction leads to the formation of a new heterocyclic core, which is then further processed to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a valuable scaffold for the synthesis of new heterocyclic compounds with potential biological activities.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biological pathways and mechanisms.

    Medicine: Due to its potential pharmacological activities, it is explored for developing new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other pyrazine derivatives, such as:

3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide stands out due to its unique combination of a bromophenyl group and a cyclopenta[b]pyrazin-1-ium core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-10-6-4-9(5-7-10)13-8-15(17)11-2-1-3-12(11)16(13)18/h4-8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFAECMCXHSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367485
Record name 3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-52-9
Record name 3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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